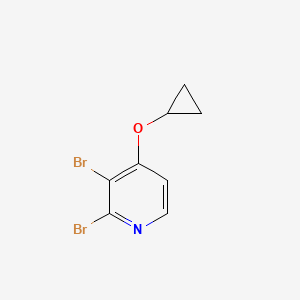
2,3-Dibromo-4-cyclopropoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dibromo-4-cyclopropoxypyridine is an organic compound with the molecular formula C8H7Br2NO It is a brominated pyridine derivative, characterized by the presence of two bromine atoms at the 2nd and 3rd positions and a cyclopropoxy group at the 4th position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-4-cyclopropoxypyridine typically involves the bromination of a suitable pyridine precursor. One common method is the dibromination of 4-cyclopropoxypyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of safer and more efficient brominating agents, as well as solvent recovery systems, would be implemented to minimize environmental impact and production costs.
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-4-cyclopropoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where the bromine atoms are replaced by aryl or alkyl groups using palladium catalysts and boron reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boron reagents (e.g., phenylboronic acid) in the presence of a base (e.g., potassium carbonate) in solvents like toluene or ethanol.
Major Products Formed
Substitution Products: Various substituted pyridine derivatives depending on the nucleophile used.
Oxidation Products: Oxidized pyridine derivatives with functional groups like hydroxyl or carbonyl.
Reduction Products: Reduced pyridine derivatives with hydrogenated positions.
Coupling Products: Biaryl or alkyl-aryl pyridine derivatives.
Scientific Research Applications
2,3-Dibromo-4-cyclopropoxypyridine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials for electronics
Mechanism of Action
The mechanism of action of 2,3-Dibromo-4-cyclopropoxypyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine atoms and the cyclopropoxy group can influence its binding affinity and specificity, affecting the overall biological response .
Comparison with Similar Compounds
Similar Compounds
2,3-Dibromopyridine: A simpler brominated pyridine derivative without the cyclopropoxy group.
2,6-Dibromo-4-phenoxyphenol: Another brominated aromatic compound with different substituents and applications.
Uniqueness
2,3-Dibromo-4-cyclopropoxypyridine is unique due to the presence of both bromine atoms and the cyclopropoxy group, which confer distinct chemical and physical properties. These features make it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Properties
Molecular Formula |
C8H7Br2NO |
|---|---|
Molecular Weight |
292.95 g/mol |
IUPAC Name |
2,3-dibromo-4-cyclopropyloxypyridine |
InChI |
InChI=1S/C8H7Br2NO/c9-7-6(12-5-1-2-5)3-4-11-8(7)10/h3-5H,1-2H2 |
InChI Key |
CSQJBTIIFCEIHX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C(=NC=C2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















